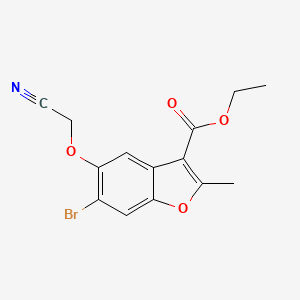

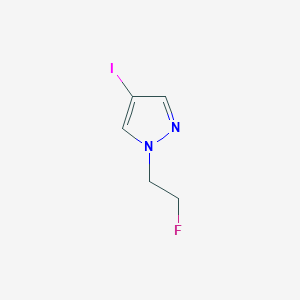

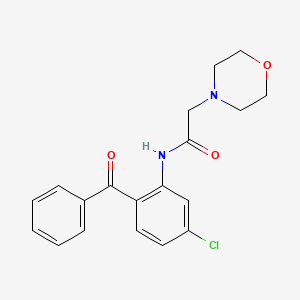

![molecular formula C12H12N4O B2561561 1-[4-(1H-1,2,4-トリアゾール-3-イル)フェニル]-2-ピロリジノン CAS No. 478039-88-2](/img/structure/B2561561.png)

1-[4-(1H-1,2,4-トリアゾール-3-イル)フェニル]-2-ピロリジノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” is a derivative of 1,2,4-triazole . These derivatives have been synthesized and evaluated for their potential as anticancer agents . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives were established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives have been described in the literature .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives have been reported. For instance, the synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .科学的研究の応用

抗癌特性

1-[4-(1H-1,2,4-トリアゾール-3-イル)フェニル]-2-ピロリジノンは、その抗癌の可能性について調査されてきました。研究者らは、この化合物を含む一連の1,2,4-トリアゾール安息香酸ハイブリッドを合成しました。in vitroでの細胞毒性評価の結果、これらのハイブリッドのいくつかは、MCF-7およびHCT-116癌細胞株に対して強力な阻害活性を示し、IC50値は15.6〜23.9μMの範囲でした。注目すべきは、最も強力な化合物は、正常細胞に対する細胞毒性効果を最小限に抑えながら、IC50値を改善したことです。さらなる調査では、特定のハイブリッドがMCF-7癌細胞のアポトーシスを誘導することが示されました。 これらの知見は、1,2,4-トリアゾール安息香酸ハイブリッドが、より選択的で強力な抗癌分子の設計のための構造最適化プラットフォームとして役立つ可能性を示唆しています .

将来の展望

化合物の構造的特徴を考えると、研究者は、そのユニークな複素環状骨格を考慮して、創薬における可能性を探求する必要があります。in vivo実験を含むさらなる研究は、その用途を完全に理解するために不可欠です。

要約すると、1-[4-(1H-1,2,4-トリアゾール-3-イル)フェニル]-2-ピロリジノンは、抗癌研究において有望であり、より幅広い用途がある可能性があります。 ただし、さまざまな研究分野におけるその可能性を最大限に引き出すためには、さらなる調査が不可欠です . 特定の側面や追加の用途について、もっと情報が欲しい場合は、お気軽にお問い合わせください!😊

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines , suggesting that this compound may also target cancer cells.

Mode of Action

It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Similar compounds have been shown to affect the proliferation of cancer cells, suggesting that this compound may interfere with cell cycle regulation and apoptosis pathways .

Pharmacokinetics

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines, suggesting that this compound may have favorable pharmacokinetic properties .

Result of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis , suggesting that this compound may have similar effects.

Action Environment

The efficacy of similar compounds has been shown to be influenced by the cellular environment, including the presence of other compounds and the ph of the environment .

生化学分析

Biochemical Properties

1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The interaction between 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone and cytochrome P450 involves the binding of the triazole ring to the heme iron of the enzyme, leading to inhibition of its catalytic activity . Additionally, this compound has shown affinity for binding to proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing downstream signaling events.

Cellular Effects

The effects of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential . Furthermore, it has been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. In normal cells, 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone can modulate gene expression by influencing transcription factors and epigenetic modifications, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone exerts its effects through several mechanisms. The triazole ring of the compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of target enzymes and proteins . This binding can lead to the inhibition or activation of enzymatic activity, depending on the nature of the interaction. Additionally, 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis, with minimal development of resistance in cancer cell lines.

Dosage Effects in Animal Models

The effects of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone vary with different dosages in animal models. At low doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold dose for these adverse effects varies depending on the animal model and the route of administration.

Metabolic Pathways

1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites.

Transport and Distribution

The transport and distribution of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, and it can bind to serum proteins such as albumin, which facilitates its distribution in the bloodstream. The localization and accumulation of the compound in specific tissues depend on the expression levels of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects. For example, the presence of a nuclear localization signal (NLS) can facilitate the transport of the compound into the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.

特性

IUPAC Name |

1-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c17-11-2-1-7-16(11)10-5-3-9(4-6-10)12-13-8-14-15-12/h3-6,8H,1-2,7H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUPTIPSFPPXKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

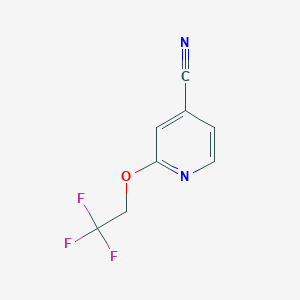

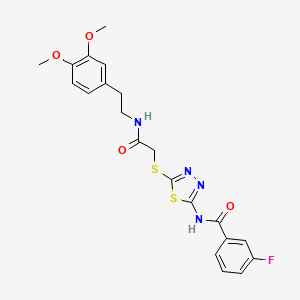

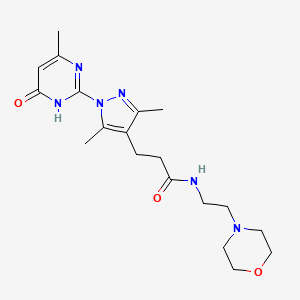

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2561484.png)

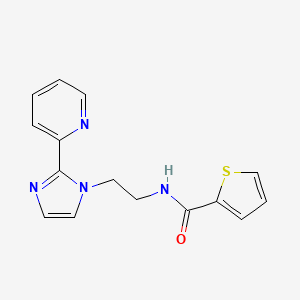

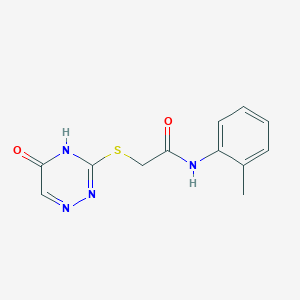

![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)

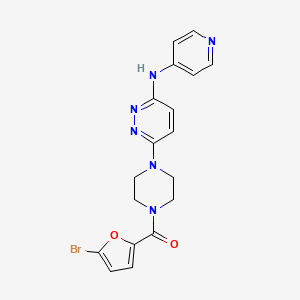

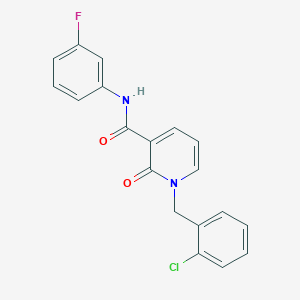

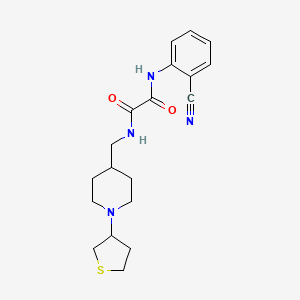

![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)